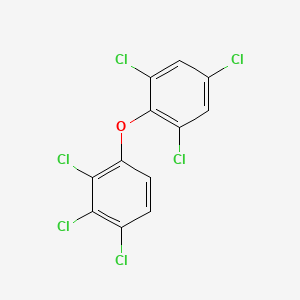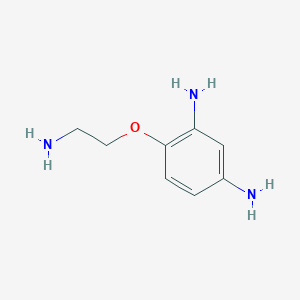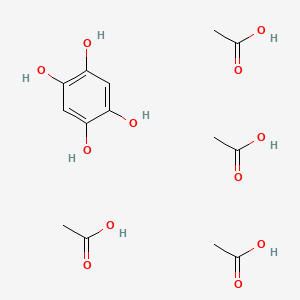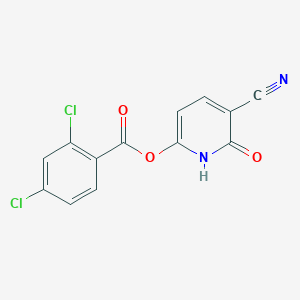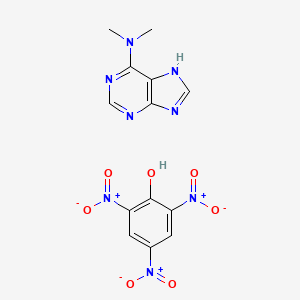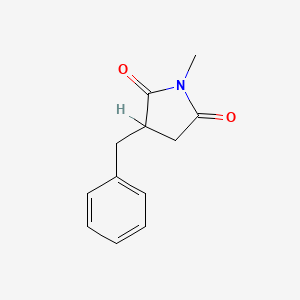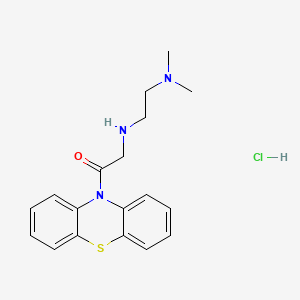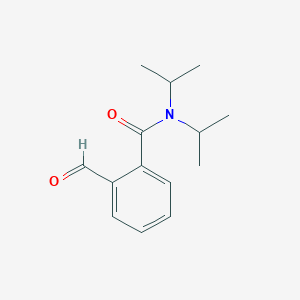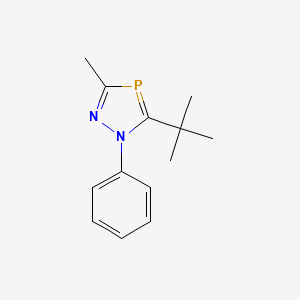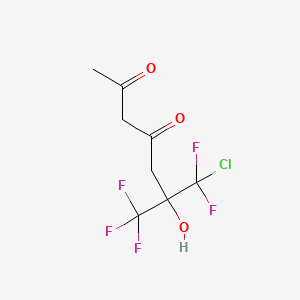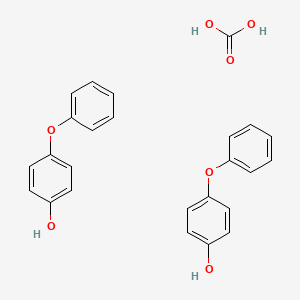
Carbonic acid;4-phenoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbonic acid;4-phenoxyphenol: is an organic compound that combines the properties of carbonic acid and phenol Carbonic acid is a weak acid formed when carbon dioxide dissolves in water, while 4-phenoxyphenol is a phenolic compound with a phenoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Diazotization and Decomposition: One method involves diazotizing the corresponding anilines and decomposing the diazonium salts formed by boiling with sulfuric acid.
Refluxing with Potassium Hydroxide: Another method includes refluxing potassium hydroxide, phenol, and toluene for dehydration to form a salt, followed by heating and pumping the material into a pipeline reactor in the presence of ultrasonic waves.
Industrial Production Methods: The industrial production of 4-phenoxyphenol typically involves the diazotization of anilines and subsequent decomposition of diazonium salts. This process can be carried out in a semi-continuous or fully continuous manner to optimize yield and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Phenols can be oxidized to quinones using reagents like potassium permanganate or chromium trioxide.
Reduction: Quinones can be reduced back to phenols using reducing agents such as sodium borohydride.
Substitution: Phenols undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products:
Oxidation: Quinones.
Reduction: Hydroquinones.
Substitution: Nitro, sulfo, and halogenated phenols.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-phenoxyphenol is used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals .
Biology: Phenolic compounds, including 4-phenoxyphenol, are studied for their antioxidant properties and potential to inhibit enzymes like carbonic anhydrases .
Medicine: Research is ongoing into the use of phenolic compounds as inhibitors of carbonic anhydrases, which are involved in various physiological processes and diseases .
Industry: 4-phenoxyphenol is used in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance .
Wirkmechanismus
Molecular Targets and Pathways: 4-phenoxyphenol interacts with carbonic anhydrases, a group of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This interaction can inhibit the enzyme’s activity, affecting processes like pH regulation and ion transport .
Vergleich Mit ähnlichen Verbindungen
Phenol: A simpler phenolic compound with similar reactivity but lacking the phenoxy group.
Hydroquinone: A phenolic compound with two hydroxyl groups, known for its redox properties.
Benzoquinone: An oxidized form of phenol, used in various chemical reactions.
Uniqueness: 4-phenoxyphenol’s unique structure, with a phenoxy group attached to the benzene ring, imparts specific chemical properties that make it valuable in industrial applications and scientific research. Its ability to inhibit carbonic anhydrases sets it apart from simpler phenolic compounds .
Eigenschaften
CAS-Nummer |
104752-05-8 |
|---|---|
Molekularformel |
C25H22O7 |
Molekulargewicht |
434.4 g/mol |
IUPAC-Name |
carbonic acid;4-phenoxyphenol |
InChI |
InChI=1S/2C12H10O2.CH2O3/c2*13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11;2-1(3)4/h2*1-9,13H;(H2,2,3,4) |
InChI-Schlüssel |
ZHFQRTQBVZAISZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C1=CC=C(C=C1)OC2=CC=C(C=C2)O.C(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





